Ethyl 3-amino-2-fluoropropanoate

Description

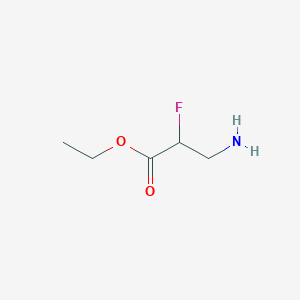

Ethyl 3-amino-2-fluoropropanoate is a fluorinated ester derivative characterized by an amino group at the C3 position and a fluorine atom at the C2 position of the propanoate backbone. Fluorinated amino esters are critical intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their ability to modulate electronic, steric, and solubility profiles .

Properties

Molecular Formula |

C5H10FNO2 |

|---|---|

Molecular Weight |

135.14 g/mol |

IUPAC Name |

ethyl 3-amino-2-fluoropropanoate |

InChI |

InChI=1S/C5H10FNO2/c1-2-9-5(8)4(6)3-7/h4H,2-3,7H2,1H3 |

InChI Key |

UOJRHPZOSHOMRW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2-fluoropropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-fluoropropanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-fluoropropanoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Ethyl 3-amino-2-fluoropropanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-fluoropropanoate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

The following analysis compares Ethyl 3-amino-2-fluoropropanoate with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Variations

This compound (Hypothetical)

- Molecular Formula: C₅H₁₀FNO₂

- Molecular Weight : 135.14 g/mol

- Key Features: Ethyl ester, amino (-NH₂) at C3, fluorine (-F) at C2.

- Potential Applications: Likely serves as a chiral building block for pharmaceuticals or bioactive molecules.

Methyl (S)-3-Amino-2-Fluoropropanoate HCl

- Molecular Formula: C₄H₉ClFNO₂

- Molecular Weight : 157.57 g/mol

- Key Features : Methyl ester, hydrochloride salt, stereospecific (S)-configuration.

- Applications : Used in chiral synthesis due to its enantiomeric purity. The HCl salt improves aqueous solubility, facilitating its use in drug formulation.

Ethyl 3-Bromo-2,2-Difluoropropanoate

- Molecular Formula : C₅H₇BrF₂O₂

- Molecular Weight : 217.01 g/mol

- Key Features : Bromine at C3, two fluorine atoms at C2.

- Applications : Versatile intermediate in agrochemicals (e.g., pesticide synthesis) and advanced materials. Bromine enhances reactivity in cross-coupling reactions.

Ethyl 2-Amino-3,3,3-Trifluoro-2-Methylpropanoate

- Molecular Formula: C₆H₁₀F₃NO₂

- Molecular Weight : 185.14 g/mol

- Key Features : Trifluoromethyl group at C3, methyl branch at C2.

- Applications : Specialty chemical for fluorinated peptidomimetics or surfactants. The trifluoromethyl group increases lipophilicity, impacting membrane permeability.

Ethyl 3-(Benzyl(Methyl)Amino)-2,2-Difluoropropanoate

- Molecular Formula: C₁₂H₁₅F₂NO₂

- Molecular Weight : 243.25 g/mol

- Key Features: Benzyl and methylamino groups at C3, difluoro substitution at C2.

- Applications : Likely used in medicinal chemistry for N-methylated amine derivatives. The benzyl group introduces aromaticity, aiding in π-π interactions during drug-receptor binding.

Physicochemical and Functional Comparisons

| Compound | Ester Group | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|---|

| This compound | Ethyl | -NH₂ (C3), -F (C2) | 135.14 | High polarity due to -NH₂; moderate lipophilicity from ethyl ester. |

| Methyl (S)-3-amino-2-fluoropropanoate | Methyl | -NH₂ (C3), -F (C2), HCl salt | 157.57 | Enhanced solubility via HCl salt; chiral specificity. |

| Ethyl 3-bromo-2,2-difluoropropanoate | Ethyl | -Br (C3), -F (C2, C2) | 217.01 | High reactivity (Br); increased steric bulk. |

| Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | Ethyl | -NH₂ (C2), -CF₃ (C3), -CH₃ (C2) | 185.14 | Extreme electronegativity (CF₃); branched structure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.